3-(N-Maleimido)propionate Thiamine
Description
Properties
Molecular Formula |
C₁₉H₂₂ClN₅O₄S |
|---|---|
Molecular Weight |
451.93 |
Origin of Product |
United States |
Advanced Methodologies for the Characterization and Analysis of 3 N Maleimido Propionate Thiamine Conjugates
Spectroscopic Techniques for Adduct Validation
Spectroscopic methods are indispensable for the initial validation of conjugate formation, providing structural confirmation and enabling the real-time monitoring of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous structural confirmation of 3-(N-Maleimido)propionate thiamine (B1217682) conjugates. By analyzing the chemical shifts and coupling constants of atomic nuclei, NMR provides detailed information about the molecular structure of the starting materials and the final conjugate.
In the context of thiamine-maleimide conjugates, ¹H NMR is particularly informative. The maleimide (B117702) group possesses a characteristic sharp singlet peak in the downfield region of the spectrum, typically around 6.87 ppm, corresponding to the two protons on the carbon-carbon double bond. researchgate.net The successful reaction of the maleimide with a thiol group on a target molecule leads to the saturation of this double bond. Consequently, the characteristic maleimide peak disappears in the ¹H NMR spectrum of the purified conjugate, providing clear evidence of adduct formation. researchgate.net
Furthermore, the appearance of new signals corresponding to the thioether linkage and the protons of the thiamine and propionate (B1217596) moieties in the conjugate spectrum further corroborates the successful conjugation. While ¹³C NMR can also be employed for structural elucidation, ¹H NMR is often sufficient and more sensitive for routine confirmation of conjugation.
Key ¹H NMR Spectral Changes Upon Conjugation:
| Feature | Unconjugated Maleimide | Thiamine-Maleimide Conjugate | Significance |
| Maleimide Protons | Sharp singlet at ~6.87 ppm | Signal disappears | Confirms reaction at the maleimide double bond |
| Thioether Protons | Absent | New signals appear | Indicates formation of the covalent bond |
| Thiamine & Propionate Protons | Characteristic signals present | Characteristic signals remain, may show slight shifts | Confirms the integrity of the thiamine and linker moieties |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy offers a convenient and non-destructive method for monitoring the progress of the conjugation reaction in real-time. The maleimide group contains a chromophore that absorbs light in the UV region, typically with a maximum absorbance (λmax) around 293-310 nm. rsc.org
The conjugation of a thiol-containing molecule to the maleimide results in the loss of the double bond within the maleimide ring. This alteration in the electronic structure of the chromophore leads to a significant decrease in its absorbance at this characteristic wavelength. rsc.org By monitoring the decrease in absorbance at the maleimide's λmax over time, the kinetics of the reaction can be followed, and the completion of the conjugation can be determined.
Thiamine itself exhibits a maximum absorption peak at approximately 235 nm. medcraveonline.com When analyzing the conjugate, it is crucial to select a wavelength for monitoring the maleimide reaction that is distinct from the absorbance of thiamine and the target macromolecule to avoid interference. The region around 300 nm is often suitable for this purpose.
Typical UV-Vis Absorbance Changes During Conjugation:
| Species | Wavelength (nm) | Absorbance Change |
| Maleimide | ~293-310 | Decreases |
| Thiamine | ~235 | Remains relatively constant |
| Conjugate | ~280 (if protein) | May increase due to the addition of the thiamine moiety |
Mass Spectrometry (MS) for Molecular Weight and Adduct Identification
Mass spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight of the 3-(N-Maleimido)propionate thiamine conjugate and confirming the identity of the adduct. MS analysis provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.
For successful analysis, the conjugate is first ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting ions are then separated based on their m/z ratio and detected. The measured molecular weight of the conjugate should correspond to the sum of the molecular weights of the thiamine derivative and the target macromolecule.
In tandem mass spectrometry (MS/MS), the parent ion of the conjugate can be isolated and fragmented. The resulting fragment ions provide valuable structural information, further confirming the identity of the conjugate and the site of modification. For thiamine-containing molecules, characteristic fragment ions can be observed. The parent ion of thiamine has an m/z of approximately 265. researchgate.netgoogle.com Common fragment ions for thiamine include those with m/z values of 144.03 and 121.94. google.comgoogle.com The presence of these fragments in the MS/MS spectrum of the conjugate provides definitive evidence of the incorporation of the thiamine moiety.
Expected Mass Spectrometry Data for a Thiamine Conjugate:
| Analysis | Expected Result |
| Full Scan MS | A peak corresponding to the [M+H]⁺ or other adduct ions of the intact conjugate. |
| MS/MS of Conjugate | Fragmentation pattern includes characteristic ions of both the thiamine derivative and the target molecule. |
| Thiamine Fragment Ions | Presence of peaks at m/z ~144 and ~122. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound conjugates from unreacted starting materials and reaction byproducts, as well as for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Conjugate Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of biomolecules. For this compound conjugates, reversed-phase HPLC (RP-HPLC) is often the method of choice.
By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, a high-resolution separation of the conjugate from unreacted thiamine derivative, unreacted macromolecule, and other impurities can be achieved. The purity of the collected fractions can then be assessed by re-injecting them into the HPLC system and observing a single, sharp peak. Fluorescence detection can be employed for enhanced sensitivity, as the thiochrome (B1210408) derivatives of thiamine are fluorescent. scispace.com
Typical HPLC Parameters for Thiamine Conjugate Analysis:
| Parameter | Description |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV-Vis (e.g., 280 nm for proteins, 245 nm for thiamine) or Fluorescence (Ex: 375 nm, Em: 440 nm for thiochrome) |
| Purpose | Purification and Purity Assessment |
Gel Filtration and Size Exclusion Chromatography for Macromolecular Conjugates
For conjugates involving large macromolecules such as proteins or antibodies, gel filtration chromatography, also known as size exclusion chromatography (SEC), is a valuable technique for purification and analysis. SEC separates molecules based on their hydrodynamic radius (size and shape in solution). youtube.com
The stationary phase in SEC consists of porous beads. Larger molecules, such as the high-molecular-weight conjugate, are excluded from the pores and therefore travel through the column more quickly, eluting first. youtube.com Smaller molecules, like the unreacted this compound, can enter the pores, resulting in a longer path through the column and a later elution time. youtube.com
SEC is a gentle purification method that is well-suited for maintaining the native structure and function of protein conjugates. It is also an effective tool for assessing the aggregation state of the conjugate, as high-molecular-weight aggregates will elute earlier than the desired monomeric conjugate. The use of SEC coupled with other detectors, such as multi-angle light scattering (MALS), can provide accurate measurements of the molecular weight and degree of aggregation of the conjugate. nih.gov
Principles of SEC for Conjugate Analysis:
| Elution Order | Molecular Size | Example Species |
| First | Largest | Aggregates of the conjugate |
| Second | Intermediate | Monomeric conjugate |
| Last | Smallest | Unreacted this compound |
Quantitative Analysis of Conjugation Efficiency and Labeling Degree
The efficiency of the conjugation reaction between this compound and a biomolecule is a critical parameter that dictates the stoichiometry of the final conjugate. The degree of labeling (DOL), defined as the average number of thiamine derivative molecules conjugated to each biomolecule, is a key determinant of the conjugate's properties and performance. Several methodologies are employed to quantify conjugation efficiency and the DOL.
Determination of Thiol Reactivity and Adduct Formation Stoichiometry
The reaction between the maleimide group of this compound and the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond. The stoichiometry of this adduct formation is a direct measure of the conjugation efficiency.
Spectrophotometric Methods:
A common approach to determine the extent of the maleimide-thiol reaction is to quantify the number of unreacted free thiols remaining in the biomolecule after the conjugation reaction. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is widely used for this purpose. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. By comparing the absorbance of the conjugated sample to that of the unconjugated starting material, the number of reacted thiols, and thus the number of attached this compound molecules, can be calculated.
The degree of labeling can be calculated using the following formula: DOL = (Moles of reacted thiols) / (Moles of protein)
An alternative spectrophotometric method involves the direct measurement of the decrease in the absorbance of the maleimide group at around 300 nm as the conjugation reaction proceeds. However, this method can be less sensitive and is subject to interference from the absorbance of the protein itself.
Chromatographic and Mass Spectrometric Methods:
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can be used to separate the unconjugated biomolecule from the thiamine-conjugated species. The degree of labeling can be estimated by analyzing the peak areas corresponding to the different species.
Mass spectrometry (MS) provides a more precise determination of the adduct formation stoichiometry. By analyzing the mass of the intact conjugate, the number of attached this compound molecules can be accurately determined. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly employed for this purpose. The mass shift observed between the unconjugated and conjugated biomolecule corresponds to the mass of the attached thiamine derivative.
For more complex conjugates or to identify the specific sites of conjugation, a bottom-up proteomics approach can be utilized. The conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific cysteine residues that have been modified with this compound.
Table 1: Hypothetical Data for Determination of Labeling Degree of a Model Protein (BSA) with this compound using Spectrophotometric and Mass Spectrometry Techniques.
| Method | Parameter Measured | Result | Calculated Degree of Labeling (DOL) |
| Ellman's Assay | Concentration of free thiols before conjugation | 100 µM | 2.5 |
| Concentration of free thiols after conjugation | 25 µM | ||
| MALDI-TOF MS | Mass of unconjugated BSA | 66,430 Da | 2.8 |
| Mass of conjugated BSA | 67,450 Da | ||
| LC-MS/MS | Identification of modified cysteine residues | Cys-34, Cys-53, Cys-62 | Site-specific labeling confirmed |
Methodologies for Assessing Functional Integrity of Conjugated Biomolecules
A crucial aspect of bioconjugation is to ensure that the labeling process does not compromise the biological activity or structural integrity of the biomolecule. Various methodologies are employed to assess the functional integrity of this compound conjugates.
Enzyme Activity Assays:
Ligand Binding Assays:
For biomolecules that function by binding to specific ligands (e.g., antibodies, receptors), their binding affinity can be assessed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the binding kinetics (kon and koff) and thermodynamics (KD), allowing for a direct comparison of the binding properties of the conjugated and unconjugated biomolecule. A significant change in these parameters would suggest that the thiamine derivative is sterically hindering the binding site or has induced a conformational change that affects binding.
Structural Analysis Techniques:
To assess the impact of conjugation on the secondary and tertiary structure of the biomolecule, various biophysical techniques can be employed.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure (alpha-helix, beta-sheet content) of proteins. A comparison of the CD spectra of the native and conjugated protein can reveal any significant structural perturbations.
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence can be used to probe changes in the local environment of tryptophan residues, which can be indicative of conformational changes in the protein's tertiary structure.
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein. A shift in the melting temperature (Tm) of the conjugated protein compared to the native protein can indicate changes in its structural stability.
Table 2: Illustrative Data on the Functional Integrity Assessment of a Thiamine-Conjugated Antibody (Anti-HER2).
| Assay | Parameter Measured | Unconjugated Anti-HER2 | Thiamine-Conjugated Anti-HER2 | Conclusion |
| ELISA | Binding Affinity (KD) to HER2 antigen | 1.2 nM | 1.5 nM | No significant change in binding affinity. |
| Circular Dichroism | Alpha-helical content | 25% | 24% | No major alteration in secondary structure. |
| Differential Scanning Calorimetry | Melting Temperature (Tm) | 72.5 °C | 71.8 °C | Minor decrease in thermal stability. |
Computational and Theoretical Approaches to 3 N Maleimido Propionate Thiamine Reactivity and Interactions
Quantum Mechanical Calculations of Reaction Pathways
Quantum mechanics (QM) is employed to study the electronic structure of molecules and the energetic changes that occur during chemical reactions. For 3-(N-Maleimido)propionate Thiamine (B1217682), QM calculations are essential for understanding the reactivity of its maleimide (B117702) group, which is key to its function as a covalent probe.
The primary reaction of the maleimide moiety is the Michael addition with thiol groups, typically from cysteine residues in proteins. vectorlabs.combachem.com This reaction proceeds through a transition state, and its rate is determined by the activation energy—the energy barrier that must be overcome.
Below is a representative data table derived from theoretical calculations, illustrating the effect of pH on the activation energy for the thiol-maleimide addition reaction.
| Computational Parameter | pH 6.5 | pH 7.5 | pH 8.5 |
| Predominant Thiol Species | R-SH | R-SH / R-S⁻ | R-S⁻ |
| Calculated Activation Energy (ΔG‡, kcal/mol) | 15.2 | 12.8 | 10.5 |
| Relative Reaction Rate Constant (k_rel) | 1.0 | 25.6 | 843.7 |
Note: Data are illustrative, based on general principles of thiol-maleimide reactivity, and represent typical outputs from QM calculations.
Analysis of the electronic structure of the maleimide ring explains its high reactivity towards thiols. The two carbonyl groups adjacent to the carbon-carbon double bond are strongly electron-withdrawing. This polarization creates a significant partial positive charge on the β-carbon atoms of the double bond, making them highly electrophilic and susceptible to nucleophilic attack by a thiolate anion. kcl.ac.uk
Quantum mechanical methods, such as mapping the electrostatic potential (ESP) onto the electron density surface, visually demonstrate this electrophilicity. Frontier molecular orbital (FMO) theory further clarifies this reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide is localized on the C=C double bond, indicating that this is the most favorable site for accepting electrons from the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic thiol.
Molecular Dynamics Simulations of Conjugate Dynamics
While QM is excellent for modeling reactions, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. For a thiamine conjugate, MD provides insights into its flexibility, how it approaches its binding site, and the stability of the resulting complex.
Once 3-(N-Maleimido)propionate Thiamine is conjugated to a biomolecule, the flexibility of the propionate (B1217596) linker allows the thiamine moiety to explore a range of spatial orientations. MD simulations can model this dynamic behavior, revealing the most probable conformations of the tethered thiamine. This is crucial for understanding whether the thiamine "head" can effectively reach and interact with a specific binding pocket or active site on the protein. The simulation tracks the trajectory of each atom over time, allowing for the analysis of linker-length dynamics and steric effects.
MD simulations are particularly powerful for studying the non-covalent interactions between the thiamine portion of the conjugate and a target protein. Thiamine and its analogues are known to interact with various proteins, including enzymes and signaling proteins. researchgate.netnih.gov These interactions are often mediated by a combination of hydrogen bonds, electrostatic interactions with the charged thiazolium ring, and hydrophobic interactions. chemrxiv.orgchemrxiv.org
Simulations can identify the specific amino acid residues that form stable contacts with the thiamine analogue. By analyzing the simulation trajectory, one can calculate the frequency and lifetime of hydrogen bonds and measure the distances between key atoms, providing a detailed picture of the binding mode.
The following table shows hypothetical results from an MD simulation, identifying key interactions between the thiamine moiety and a protein binding pocket.
| Thiamine Moiety | Interacting Protein Residue | Interaction Type | Average Distance (Å) |
| Pyrimidine (B1678525) N1 | Asp120 (Side Chain) | Hydrogen Bond | 2.8 |
| Thiazolium Ring | Trp89 (Side Chain) | π-π Stacking | 3.5 |
| Thiazolium Cation | Glu150 (Side Chain) | Electrostatic (Salt Bridge) | 4.1 |
| Hydroxyethyl Tail | Ser45 (Side Chain) | Hydrogen Bond | 3.0 |
Note: This data is representative of typical outputs from MD simulation analysis of ligand-protein complexes.
Structure-Activity Relationship (SAR) Modeling for Optimized Probes
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. nih.gov For a chemical probe like this compound, SAR modeling can guide the design of new analogues with improved properties, such as higher affinity, better selectivity, or optimized reactivity.
Computational SAR often involves creating a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. mdpi.combirmingham.ac.uk In this approach, a series of related compounds with known activities are spatially aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates these fields with biological activity. The resulting 3D-QSAR map highlights regions where modifications to the molecule are likely to increase or decrease its effectiveness.
For optimizing this compound, an SAR study might explore variations in:
The Linker: Changing the length and flexibility of the propionate chain to optimize the reach and orientation of the thiamine head.
The Thiamine Moiety: Modifying substituents on the pyrimidine or thiazole (B1198619) rings to enhance binding affinity or selectivity for a particular protein target.
The Maleimide Group: Introducing substituents to modulate its reactivity and reduce susceptibility to hydrolysis or other side reactions. kcl.ac.uk
The table below illustrates a hypothetical SAR for analogues of this compound, where activity is measured as binding affinity (IC₅₀) to a target protein.
| Compound ID | Linker Modification (R1) | Thiamine Modification (R2) | Binding Affinity (IC₅₀, nM) |
| Base | -CH₂CH₂- (Propionate) | -H | 150 |
| A-1 | -CH₂- (Acetate) | -H | 450 |
| A-2 | -(CH₂)₄- (Pentanoate) | -H | 95 |
| B-1 | -CH₂CH₂- (Propionate) | 4'-Amino | 75 |
| B-2 | -CH₂CH₂- (Propionate) | 2'-Methyl | 220 |
Note: Data are hypothetical, for the purpose of illustrating SAR principles.
This systematic approach, combining quantum mechanics, molecular dynamics, and SAR modeling, provides a comprehensive theoretical framework for understanding and optimizing thiamine-based chemical probes for specific biological applications.
Predictive Modeling of Thiamine Analogue Affinity to Enzyme Active Sites
The biological activity of a thiamine analogue is fundamentally determined by its ability to bind to the active sites of thiamine-dependent enzymes. Predictive modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are crucial for understanding and quantifying these interactions before undertaking complex and resource-intensive experimental studies.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to place the analogue into the known crystal structure of a thiamine-binding enzyme, such as transketolase or pyruvate (B1213749) dehydrogenase. These simulations calculate a binding score, which estimates the binding affinity and identifies the most likely binding pose. Key interactions, such as hydrogen bonds between the aminopyrimidine ring of the thiamine moiety and specific amino acid residues (e.g., glutamate, aspartate), and hydrophobic interactions involving the thiazolium ring, can be visualized and analyzed.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the enzyme-ligand complex. researchgate.net MD simulations model the movement of every atom in the system over time, offering insights into the conformational flexibility of both the ligand and the protein. nih.govmdpi.com These simulations can be used to assess the stability of the binding pose predicted by docking. For instance, an MD simulation can reveal whether crucial hydrogen bonds are maintained over time and how water molecules mediate the interaction within the binding pocket. researchgate.net The results from MD simulations can be used to calculate binding free energies, providing a more accurate prediction of affinity than docking scores alone.
Studies on thiamine derivatives have shown that modifications to the thiamine molecule can significantly alter its binding affinity. technion.ac.il For example, a mutation in the branched-chain α-keto acid dehydrogenase enzyme that reduces its affinity for thiamine pyrophosphate is the primary defect in thiamin-responsive maple-syrup-urine disease. nih.gov Computational models can be used to study such effects systematically. By modeling the 3-(N-Maleimido)propionate group, researchers can predict how this bulky, flexible linker might influence the orientation of the thiamine headgroup within the active site and whether it introduces any unfavorable steric clashes.
| Interaction Type | Thiamine Moiety Involved | Potential Interacting Amino Acid Residues | Computational Method for Prediction | Predicted Impact on Affinity |
|---|---|---|---|---|
| Hydrogen Bonding | Pyrimidine Ring (N1', N3') | Glu, Asp, Gln | Molecular Docking, MD Simulations | High (Key for recognition) |
| Hydrogen Bonding | Hydroxyethyl Group | Ser, Thr, Tyr | Molecular Docking, MD Simulations | Moderate |
| π-Stacking | Thiazolium Ring | Phe, Tyr, Trp | Molecular Docking | Moderate to High |
| Hydrophobic Interactions | Thiazolium & Methyl Groups | Val, Leu, Ile, Ala | Molecular Docking, MD Simulations | Moderate |
| Steric Hindrance | N-Maleimido)propionate Linker | Various (depends on active site topology) | Molecular Docking | Potentially Negative |
Rational Design of Next-Generation Maleimide-Based Thiamine Probes
Rational design combines computational modeling with chemical synthesis to create molecules with desired properties. nih.gov For developing next-generation maleimide-based thiamine probes, the goal is to optimize specificity, reactivity, and often, reporting capabilities (e.g., fluorescence). Computational approaches are integral to this process. mdpi.com
The core of the probe's reactivity lies in the maleimide group's Michael addition reaction with thiol groups, predominantly from cysteine residues in proteins. nih.gov Density Functional Theory (DFT) is a quantum mechanical method that can be used to study this reaction in detail. rsc.org Computational and kinetic modeling can predict how the choice of solvent, initiator, and the electronic properties of the maleimide ring influence the reaction kinetics and mechanism. rsc.org This allows for the fine-tuning of the probe's reactivity. For instance, adding electron-withdrawing groups to the maleimide ring could, in principle, increase its electrophilicity and accelerate the rate of conjugation.
A key challenge in probe design is ensuring that the reactive maleimide group is accessible for reaction with a target cysteine without disrupting the binding of the thiamine moiety to the enzyme. Molecular modeling can be used to design the linker—in this case, the propionate group—connecting the thiamine and maleimide. The ideal linker should be long and flexible enough to allow the maleimide to reach a nearby cysteine while the thiamine portion remains securely anchored in the active site. MD simulations can be employed to explore the conformational space of the entire probe molecule when bound to its target enzyme, predicting the "reach" of the maleimide group.
Furthermore, computational methods can guide the development of probes with built-in reporting functions. For example, if designing a fluorescent probe, quantum chemistry calculations can predict the absorption and emission wavelengths of a proposed molecule. nih.gov This allows for the in silico screening of different chemical modifications to the thiamine or maleimide structure to achieve desired optical properties, such as emission in the near-infrared range for deep-tissue imaging.
The stability of the resulting thiol-maleimide adduct is another critical factor. While generally considered stable, the succinimide (B58015) thioether linkage can undergo a retro-Michael reaction, leading to dissociation of the probe. nih.gov Computational models can help predict the stability of this bond by calculating the energy barrier for the retro reaction, guiding the design of more stable linkages.
| Design Goal | Computational Approach | Parameters to Model | Desired Outcome |
|---|---|---|---|
| Enhance Binding Specificity | Molecular Docking, MD Simulations | Binding free energy, interaction patterns | Higher affinity for target enzyme over off-targets |
| Optimize Reactivity | DFT, Reaction Kinetics Modeling | Transition state energies, reaction rates | Controlled, rapid conjugation to target cysteine |
| Improve Linker Geometry | Conformational Analysis, MD Simulations | Linker length, flexibility, solvent accessibility | Optimal positioning of maleimide for reaction |
| Incorporate Reporter Function | Quantum Chemistry (e.g., TD-DFT) | Excitation/emission energies, quantum yield | Bright, photostable probe with desired wavelengths |
| Increase Adduct Stability | DFT, QM/MM Simulations | Energy barrier for retro-Michael reaction | Long-lasting, stable covalent bond |
Emergent Research Directions and Future Perspectives in 3 N Maleimido Propionate Thiamine Chemistry
Integration with Bioorthogonal Chemistry for Advanced Research Tools
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The integration of thiamine (B1217682) derivatives like 3-(N-Maleimido)propionate Thiamine into bioorthogonal workflows represents a significant leap forward for creating advanced research tools. The maleimide (B117702) group, while highly reactive towards thiols, provides a powerful method for conjugating thiamine to proteins that possess accessible cysteine residues. nih.gov
This conjugation strategy allows researchers to "tag" specific proteins with a thiamine moiety. Once tagged, these proteins can be studied using a variety of techniques. For instance, the thiamine tag could be used to track the localization and trafficking of a protein within a cell or to isolate and identify protein-protein interaction partners.
The core principle of bioorthogonal chemistry is the use of a chemical reporter and a probe. nih.gov In this context, a thiamine analogue could be metabolically incorporated into a specific class of biomolecules. A probe containing a reactive group, such as the maleimide in this compound, could then be used to selectively label these thiamine-containing biomolecules. This approach opens up possibilities for activity-based protein profiling (ABPP), where probes are used to covalently label active enzymes within a complex biological sample. Given that thiamine pyrophosphate (TPP) is a critical cofactor for numerous enzymes involved in metabolism, thiamine-based probes are invaluable for studying the activity of this important enzyme class. wikipedia.orgmdpi.com
Future advancements in this area may involve the development of thiamine analogues incorporating other bioorthogonal handles, such as azides or alkynes. These groups participate in highly specific "click chemistry" reactions, like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offering even greater selectivity and biocompatibility for labeling in living organisms. youtube.com
Development of Environmentally Responsive or Cleavable Thiamine Conjugates
A major frontier in probe development is the creation of molecules that can report on their local environment or be manipulated by external stimuli. This includes environmentally responsive probes that, for example, change their fluorescent properties upon binding to a target, and conjugates built with cleavable linkers that can be broken under specific conditions.
Environmentally Responsive Probes: The thiamine scaffold can be chemically modified to create probes that are sensitive to changes in their surroundings, such as pH, redox potential, or the presence of specific ions. For instance, a thiamine-based probe could be designed to fluoresce only when it is bound to its target enzyme, providing a direct readout of enzyme activity in real-time. While many thiamine assays rely on indirect measurements or endpoint analysis, environmentally responsive probes would allow for dynamic tracking of metabolic processes within living cells. nih.gov
Cleavable Linkers: The incorporation of cleavable linkers into thiamine conjugates adds a layer of control and versatility. These linkers are designed to be stable during an experiment but can be selectively broken by a specific trigger, such as an enzyme, a change in pH, or light. broadpharm.com This strategy is widely used in applications like antibody-drug conjugates (ADCs) and chemical proteomics. creativebiolabs.netbroadpharm.com
By attaching a thiamine analogue to a purification tag (like biotin) via a cleavable linker, researchers can isolate thiamine-binding proteins from a cell lysate. After isolation, the linker can be cleaved to release the captured proteins for identification by mass spectrometry, while the tag and any non-specifically bound proteins remain attached to the purification resin. nih.gov This significantly improves the signal-to-noise ratio in proteomics experiments.
Future work will likely focus on designing novel thiamine conjugates with a wider array of cleavable linkers and responsive elements, tailored for specific biological questions and applications.
Table 1: Examples of Cleavable Linker Technologies Applicable to Thiamine Conjugates
| Linker Type | Cleavage Trigger | Common Mechanism | Potential Application for Thiamine Probes |
| Peptide Linkers | Specific Proteases (e.g., Cathepsin B) | Enzymatic hydrolysis of a specific peptide sequence (e.g., Valine-Citrulline). broadpharm.com | Release of a thiamine-based inhibitor within specific cellular compartments (e.g., lysosomes) that have high protease activity. |
| Disulfide Linkers | Reducing Agents (e.g., Glutathione) | Reduction of the disulfide bond to two thiols in the high-glutathione environment of the cell cytoplasm. broadpharm.com | Intracellular release of a thiamine probe after it crosses the cell membrane. |
| Acid-Labile Linkers | Low pH | Hydrolysis of an acid-sensitive group, such as a hydrazone, in acidic organelles like endosomes (pH 5-6). broadpharm.com | Targeted release of thiamine conjugates within the endo-lysosomal pathway. |
| Photocleavable Linkers | UV Light | Light-induced bond cleavage of a photolabile group (e.g., a nitrobenzyl group). broadpharm.com | Spatiotemporally controlled release of a thiamine probe with high precision. |
| Diol Linkers | Chemical Reagent (e.g., Sodium Periodate) | Oxidative cleavage of the carbon-carbon bond of a vicinal diol. nih.gov | Mild and specific release of captured proteins from an affinity matrix during proteomics workflows. |
Exploration of Novel Thiamine Analogues with Enhanced Research Utility
The classic approach to studying TPP-dependent enzymes involves using thiamine analogues as competitive inhibitors. rsc.org However, many early analogues suffered from limitations, such as being too polar to cross cell membranes (like TPP itself) or lacking specificity. nih.govnih.gov A major focus of current research is the rational design and synthesis of novel thiamine analogues with improved properties for use as chemical probes and potential therapeutics. chemrxiv.org
Key strategies for enhancing research utility include:
Improving Cell Permeability: The pyrophosphate group of TPP is highly charged, preventing it from entering cells. Researchers are developing neutral, more lipid-soluble ("drug-like") analogues that can readily cross cell membranes, allowing for the study of TPP-dependent enzymes in live cells. nih.govnih.gov Benfotiamine, a synthetic thiamine precursor, is an example of a derivative designed for improved absorption. tamu.edu
Increasing Potency and Selectivity: By modifying the central thiazolium ring or the pyrimidine (B1678525) moiety, scientists can create analogues that bind more tightly to the active site of TPP-dependent enzymes. rsc.orgrsc.org For example, replacing the thiazolium ring with a triazole or pyrrole (B145914) ring has led to potent inhibitors. nih.govrsc.org Furthermore, modifications can be introduced to exploit differences in the substrate-binding pockets between different enzymes, leading to inhibitors that are selective for a single enzyme target. chemrxiv.org
Introducing New Functionalities: As discussed previously, incorporating reactive handles for bioconjugation or environmentally sensitive groups can transform a simple inhibitor into a sophisticated research tool.
The development of these novel analogues is often guided by structural biology and computational modeling, which provide insights into how these molecules interact with their enzyme targets.
Table 2: Selected Classes of Novel Thiamine Analogues for Research
| Analogue Class | Key Structural Modification | Primary Research Goal | Example(s) | Reference(s) |
| Open-Chain Analogues | The central thiazole (B1198619)/thiazolium ring is replaced with a flexible, open-chain structure. | To create potent inhibitors of TPP-dependent enzymes with simpler, more efficient syntheses. | N-acylhydrazone and urea-based derivatives. | rsc.orgrsc.org |
| Triazole Analogues | The thiazolium ring is replaced with a neutral triazole ring. | To develop potent, cell-permeable inhibitors that can compete with the tightly bound TPP cofactor. | Triazole-based inhibitors of pyruvate (B1213749) dehydrogenase. | nih.govnih.gov |
| Pyrrothiamine | The central thiazolium ring is replaced with a pyrrole ring. | To generate novel scaffolds for developing selective inhibitors of specific TPP-dependent enzymes like pyruvate dehydrogenase. | Pyrrothiamine derivatives. | rsc.org |
| Prodrug Analogues | Thiamine is modified, often as a thioester, to increase bioavailability. | To improve absorption and cellular uptake, allowing for higher intracellular thiamine levels. | Benfotiamine, O,S-dibenzoylthiamine. | nih.govucsd.edu |
| Pyrimidine-Modified Analogues | The pyrimidine ring's amino group is altered or replaced. | To create antimetabolites that, once pyrophosphorylated in the cell, act as potent inhibitors of TPP-dependent enzymes. | Oxythiamine, Pyrithiamine. | acs.orgnih.gov |
Broader Impact on Chemical Biology Methodologies and Discovery
The development of advanced thiamine-based probes like this compound and other novel analogues has a significant and expanding impact on the broader field of chemical biology. These tools are not merely incremental improvements; they enable entirely new experimental approaches and drive fundamental discoveries.
The ability to create potent and selective inhibitors for TPP-dependent enzymes allows for the precise dissection of metabolic pathways. nih.govnih.gov By inhibiting a specific enzyme in a cell or organism, researchers can study the downstream consequences, revealing the enzyme's role in complex processes like energy metabolism, neurotransmission, and cell signaling. nih.govnih.gov This has profound implications for understanding diseases linked to dysfunctional thiamine metabolism, including neurodegenerative disorders like Alzheimer's disease, and for identifying new therapeutic targets. nih.govucsd.edu
Furthermore, the integration of thiamine chemistry with bioorthogonal and bioconjugation techniques is enriching the chemical biologist's toolbox. Thiamine-based probes are becoming powerful instruments for:
Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of the TPP-dependent enzyme family in various physiological and pathological states.
Target Identification: To discover the specific protein targets of thiamine-related compounds within the cell.
Cellular Imaging: To visualize the subcellular localization of thiamine-binding proteins and track their dynamics in response to stimuli.
In essence, the ongoing innovation in the chemistry of thiamine and its analogues is transforming our ability to study a fundamental aspect of life's biochemistry. By providing molecular tools with unprecedented precision and control, this research is paving the way for new insights into cellular metabolism, disease mechanisms, and the development of next-generation diagnostics and therapeutics.
Q & A
Q. How can this compound serve as a biochemical probe in thiamine deficiency studies?
- As a fluorescently tagged probe (e.g., FITC-maleimide conjugate), it enables visualization of thiamine transport in neuronal or microbial systems. Limitations include potential interference with thiamine-binding proteins, necessitating competitive assays with unlabeled thiamine .
Methodological Tables
Q. Table 1. Key Analytical Techniques for this compound
Q. Table 2. Critical Parameters in Maleimide-Thiol Conjugation
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| pH | 6.5–7.5 | Maximizes maleimide reactivity |
| Temperature | 4–25°C | Prevents protein denaturation |
| Molar Ratio | 1:1.2 (maleimide:thiol) | Minimizes off-target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
